molecular formula C19H22N2O4S B2851019 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946343-42-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2851019
CAS RN: 946343-42-6
M. Wt: 374.46
InChI Key: DFISSOIAYRBDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.

Mechanism of Action

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide targets the mitochondrial TCA cycle, which is a critical metabolic pathway for cancer cells. It inhibits two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the TCA cycle. This leads to the disruption of energy metabolism in cancer cells, leading to their death. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide also induces oxidative stress and apoptosis in cancer cells, further contributing to their death.
Biochemical and Physiological Effects:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects on cancer cells. It induces a decrease in ATP production, which is essential for cancer cell survival. It also inhibits the production of reactive oxygen species, which are important for cancer cell growth and proliferation. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide also induces apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is its broad spectrum of activity against different types of cancer. It has also been shown to have synergistic effects with other chemotherapy agents, making it a potential candidate for combination therapy. However, one of the limitations of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is its limited solubility, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide research. One area of interest is the development of more potent analogs of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide treatment. Additionally, further clinical trials are needed to determine the optimal dosing and scheduling of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide in combination with other chemotherapy agents. Finally, the potential use of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide in combination with immunotherapy agents is an area of active research.

Synthesis Methods

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is synthesized through a multi-step process involving the reaction of 3-(4-methoxyphenyl)propanoic acid with thionyl chloride and subsequent reaction with 3-(aminomethyl)-1,1-dioxo-2H-1,2,4-benzothiadiazine-2-sulfonamide. The resulting intermediate is then reacted with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylboronic acid to yield N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its anticancer properties in preclinical and clinical studies. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, ovarian, and hematological cancers. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been tested in combination with other chemotherapy agents and has shown synergistic effects in killing cancer cells. It has also been shown to be well-tolerated in clinical trials, with manageable side effects.

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-9-6-15(7-10-18)8-11-19(22)20-16-4-2-5-17(14-16)21-12-3-13-26(21,23)24/h2,4-7,9-10,14H,3,8,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFISSOIAYRBDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide

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